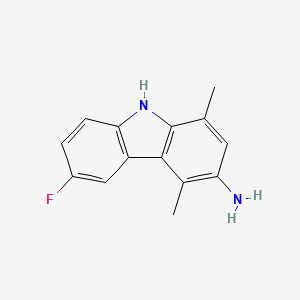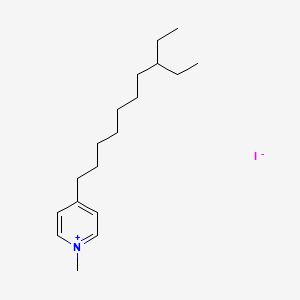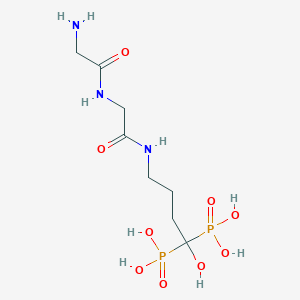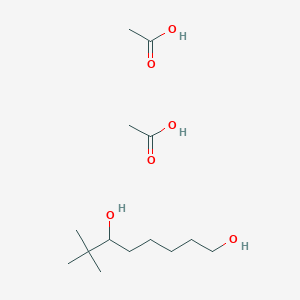
Acetic acid;7,7-dimethyloctane-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;7,7-dimethyloctane-1,6-diol is an organic compound that combines the properties of acetic acid and a diol Acetic acid is a well-known weak organic acid with the chemical formula CH3COOH, commonly used in various industrial and laboratory applications The compound 7,7-dimethyloctane-1,6-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7,7-dimethyloctane-1,6-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with 7,7-dimethyloctane-1,6-diol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+HOCH2(CH2)5C(CH3)2CH2OH→CH3COOCH2(CH2)5C(CH3)2CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The specific conditions and equipment used can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
Acetic acid;7,7-dimethyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds or alkylated derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;7,7-dimethyloctane-1,6-diol depends on its specific application and the target molecules it interacts with. In general, the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The acetic acid moiety can act as a weak acid, donating protons and participating in acid-base reactions.
相似化合物的比较
Similar Compounds
7,7-Dimethyloctane-1,6-diol: A diol with similar structural features but lacking the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the diol component.
Other diols: Compounds like 1,2-ethanediol (ethylene glycol) and 1,3-propanediol, which have different carbon chain lengths and substitution patterns.
Uniqueness
Acetic acid;7,7-dimethyloctane-1,6-diol is unique due to the combination of acetic acid and a diol in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
属性
CAS 编号 |
116431-03-9 |
|---|---|
分子式 |
C14H30O6 |
分子量 |
294.38 g/mol |
IUPAC 名称 |
acetic acid;7,7-dimethyloctane-1,6-diol |
InChI |
InChI=1S/C10H22O2.2C2H4O2/c1-10(2,3)9(12)7-5-4-6-8-11;2*1-2(3)4/h9,11-12H,4-8H2,1-3H3;2*1H3,(H,3,4) |
InChI 键 |
IUTMEWWJTXMHOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)C(CCCCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


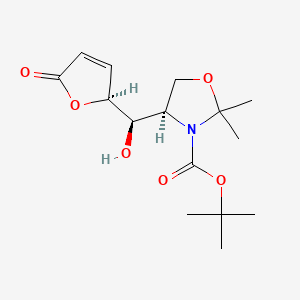
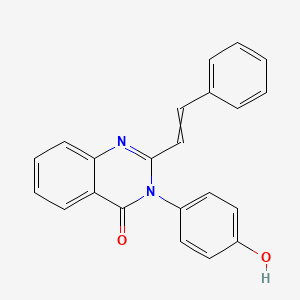
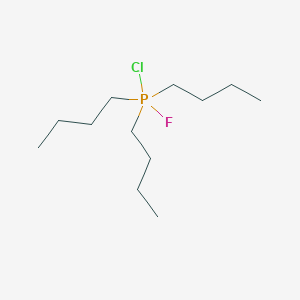
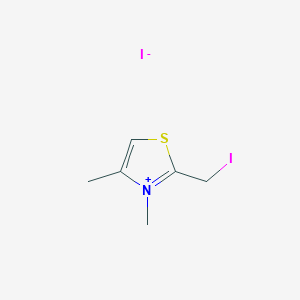
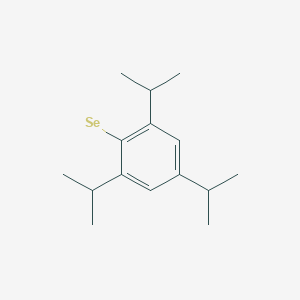
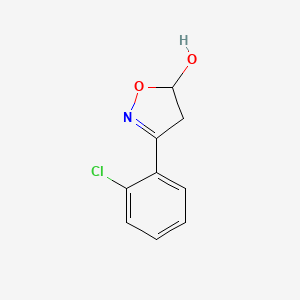
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
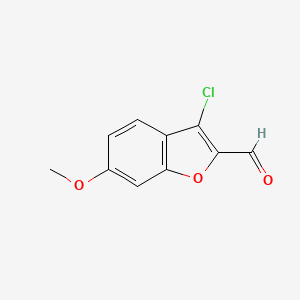
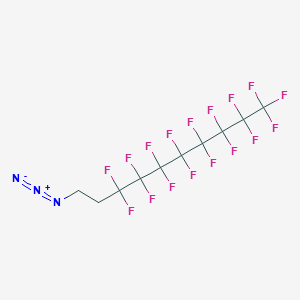
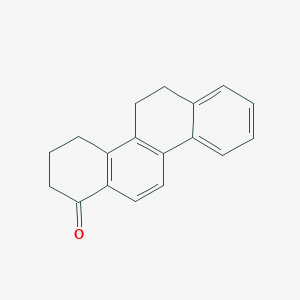
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
